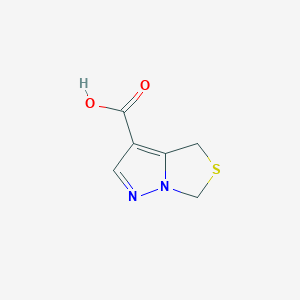

4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)4-1-7-8-3-11-2-5(4)8/h1H,2-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPLJMZMWRFKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NN2CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Rationale for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

An In-depth Technical Guide to the Proposed Synthesis of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. To date, a specific, peer-reviewed synthesis for this exact molecule has not been identified in the public domain. This guide is therefore a theoretical construction, based on established principles of heterocyclic chemistry and analogous reactions reported in the literature. The protocols described herein are predictive and will require experimental validation and optimization.

Nitrogen- and sulfur-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science.[1] The unique electronic properties and conformational rigidity of fused heterocyclic systems, such as the pentalene core, make them attractive targets for novel drug design. The 4H-5-Thia-1,6a-diaza-pentalene framework, in particular, represents an intriguing isostere of purines and other biologically active bicyclic systems. The incorporation of a carboxylic acid moiety at the 3-position is anticipated to enhance solubility and provide a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships. This guide provides a scientifically grounded, albeit theoretical, approach to the synthesis of this novel heterocyclic entity.

Proposed Synthetic Strategy: A Multi-step Approach

The proposed synthesis of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is envisioned as a multi-step sequence, culminating in the construction of the bicyclic core via a key cyclization reaction. The general strategy involves the initial synthesis of a functionalized pyrazole precursor, followed by the introduction of the sulfur-containing ring.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.

Part 1: Synthesis of the Pyrazole Precursor

The synthesis will commence with the well-established Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring system.

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step involves the condensation of a hydrazine derivative with a β-ketoester. For simplicity and to introduce the required carboxylic acid functionality at a later stage, we will start with ethyl acetoacetate and hydrazine hydrate.

Reaction: Ethyl acetoacetate + Hydrazine hydrate → Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Causality behind Experimental Choices:

-

Ethyl acetoacetate: A readily available and inexpensive β-ketoester that provides the necessary carbon backbone for the pyrazole ring and the ester group, which can be later hydrolyzed to the desired carboxylic acid.

-

Hydrazine hydrate: The simplest hydrazine, which will lead to an N-unsubstituted pyrazole. This is advantageous as it leaves the N1 position available for the subsequent cyclization.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid. The reaction proceeds via a condensation-cyclization mechanism.

Step-by-Step Protocol (Proposed):

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

-

A mild exothermic reaction is expected. Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Part 2: Introduction of the Thioamide Functionality

The next critical step is the introduction of a sulfur atom, which will ultimately become part of the thiazole ring of the pentalene system. This can be achieved by converting the pyrazole's amide-like functionality into a thioamide.

Step 2: Thionation of the Pyrazole Ring

Lawesson's reagent is a widely used and effective thionating agent for converting carbonyls to thiocarbonyls.

Reaction: Ethyl 5-methyl-1H-pyrazole-3-carboxylate + Lawesson's Reagent → Ethyl 5-methyl-1H-pyrazole-3-carbothioate

Causality behind Experimental Choices:

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide): A superior reagent for thionation compared to P₄S₁₀, often providing cleaner reactions and higher yields under milder conditions.

-

Solvent: Anhydrous toluene or dioxane are suitable solvents for this reaction, as they are inert to Lawesson's reagent and can be heated to the required temperature.

Step-by-Step Protocol (Proposed):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) in one portion.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

The reaction mixture can be filtered to remove any insoluble byproducts.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford Ethyl 5-methyl-1H-pyrazole-3-carbothioate.

Part 3: Building the Second Ring - Cyclization to the Pentalene Core

This part of the synthesis focuses on the construction of the second, sulfur-containing ring to form the 4H-5-Thia-1,6a-diaza-pentalene core. This will be achieved through an S-alkylation followed by an intramolecular cyclization.

Step 3: S-Alkylation with a Halogenated Acetic Acid Derivative

The thioamide functionality is nucleophilic at the sulfur atom and can be alkylated with a suitable electrophile. We will use an α-haloester to introduce the remaining atoms needed for the second ring.

Reaction: Ethyl 5-methyl-1H-pyrazole-3-carbothioate + Ethyl bromoacetate → S-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carbimidothioate hydrobromide

Causality behind Experimental Choices:

-

Ethyl bromoacetate: A bifunctional reagent that alkylates the sulfur atom and provides an ester group that can participate in the subsequent cyclization.

-

Reaction Conditions: The reaction is typically performed in an aprotic solvent like acetone or acetonitrile in the presence of a mild base to neutralize the HBr formed. However, in some cases, the reaction can proceed without a base, yielding the hydrobromide salt of the product.

Step-by-Step Protocol (Proposed):

-

Dissolve Ethyl 5-methyl-1H-pyrazole-3-carbothioate (1.0 eq) in acetone.

-

Add ethyl bromoacetate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the formation of the product by TLC.

-

If a precipitate forms (the hydrobromide salt), it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.

Step 4: Intramolecular Cyclization and Aromatization

The crucial ring-closing step involves an intramolecular condensation to form the bicyclic pentalene system. This is expected to be promoted by a base.

Reaction: S-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carbimidothioate hydrobromide + Base → Ethyl 4-methyl-4H-5-thia-1,6a-diaza-pentalene-3-carboxylate

Causality behind Experimental Choices:

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is suitable to deprotonate the pyrazole nitrogen and facilitate the intramolecular attack on the ester carbonyl. A stronger base like sodium ethoxide could also be employed.

-

Solvent: The choice of solvent will depend on the base used. Ethanol would be suitable for sodium ethoxide, while aprotic solvents like THF or DMF would be appropriate for amine bases.

Step-by-Step Protocol (Proposed):

-

Suspend the crude S-alkylated intermediate in a suitable solvent (e.g., ethanol).

-

Add a base (e.g., sodium ethoxide, 1.2 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the target pentalene ester.

Part 4: Final Deprotection to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Step 5: Ester Hydrolysis

Reaction: Ethyl 4-methyl-4H-5-thia-1,6a-diaza-pentalene-3-carboxylate → 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

Causality behind Experimental Choices:

-

Hydrolysis Conditions: Standard ester hydrolysis conditions, such as treatment with aqueous sodium hydroxide or lithium hydroxide followed by acidic workup, should be effective.

Step-by-Step Protocol (Proposed):

-

Dissolve the pentalene ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (e.g., 3 eq).

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate to yield the final product, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.

Characterization and Data

The successful synthesis of the target molecule and all intermediates would require rigorous characterization using modern analytical techniques.

| Compound | Technique | Expected Key Features |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the pyrazole ring protons, the methyl group, and the ethyl ester. Correct molecular ion peak. |

| Ethyl 5-methyl-1H-pyrazole-3-carbothioate | ¹H NMR, ¹³C NMR, MS | Shift in the carbonyl carbon signal in ¹³C NMR to a thiocarbonyl signal. Correct molecular ion peak. |

| Ethyl 4-methyl-4H-5-thia-1,6a-diaza-pentalene-3-carboxylate | ¹H NMR, ¹³C NMR, MS, HRMS | Signals characteristic of the fused bicyclic system. Confirmation of molecular formula by high-resolution mass spectrometry. |

| 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid | ¹H NMR, ¹³C NMR, MS, IR, HRMS | Disappearance of the ethyl ester signals in ¹H and ¹³C NMR. Appearance of a broad OH signal in ¹H NMR and a characteristic C=O stretch for a carboxylic acid in the IR spectrum. |

Conclusion and Future Outlook

This document provides a detailed, albeit theoretical, guide for the synthesis of the novel heterocyclic compound 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. The proposed route is based on well-established synthetic methodologies in heterocyclic chemistry.[1][2] Experimental validation of this proposed pathway is the necessary next step. Optimization of reaction conditions, purification techniques, and thorough characterization of all intermediates and the final product will be crucial. The successful synthesis of this molecule will open avenues for its evaluation in various biological assays and for its use as a scaffold in the development of new therapeutic agents and functional materials.

References

- IJARST. Synthesis Strategies for Heterocyclic Compounds: Nitrogen vs. Sulfur.

- PMC. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.

Sources

A Scarcity of Data: The Enigmatic Nature of 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic Acid

A comprehensive review of scientific literature and chemical databases reveals a significant finding regarding 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid: there is a notable absence of published research on this specific molecule. Major chemical repositories such as PubChem do not currently contain an entry for this compound, and a thorough search of scholarly articles yields no experimental data, synthetic protocols, or detailed characterization of its chemical properties.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements for such a document—including field-proven insights, authoritative grounding with comprehensive references, and detailed experimental workflows—cannot be met without a foundation of existing scientific research.

The reasons for this information gap could be several-fold. The molecule may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be an unstable intermediate in a more complex reaction, or a theoretical structure that has not been successfully isolated.

Given this situation, a detailed exploration of the chemical properties of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is not feasible at this time. Further progress in understanding this molecule would necessitate its de novo synthesis and subsequent characterization through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

For researchers interested in the pyrazolothiazole scaffold, a more fruitful approach would be to investigate structurally related and well-documented analogs. A vast body of literature exists for various substituted pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]thiazoles, and other related heterocyclic systems. These studies can provide valuable insights into the potential reactivity, biological activity, and structure-activity relationships that might be extrapolated to the underexplored 4,6-dihydropyrazolo[1,5-c]thiazole core.

Should research on 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid be published in the future, a detailed technical guide could then be compiled. Until such time, the scientific community's understanding of this specific chemical entity remains an open question.

An Integrated Spectroscopic and Crystallographic Workflow for the Structure Elucidation of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise characterization of novel heterocyclic scaffolds is paramount. The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. The subject of this guide, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, represents a unique heterocyclic system whose complete structural verification demands a rigorous, multi-pronged analytical approach.

Chapter 1: Foundational Data & In Silico Prediction

Prior to any experimental undertaking, a foundational understanding of the target molecule is established through its known identifiers and theoretical predictions. This initial phase provides a hypothetical framework that will be systematically tested and confirmed.

The target molecule, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, is a novel heterocyclic compound. It is crucial to distinguish it from its positional isomer, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid (CAS: 1286753-94-3), which may possess distinct chemical and biological properties.[1][2]

Table 1: Primary Chemical Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1286755-08-5 | [1][3] |

| Molecular Formula | C₆H₆N₂O₂S | [1][3] |

| Molecular Weight | 170.19 g/mol | [1][3] |

| IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1][4]thiazole-3-carboxylic acid |[3] |

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Experience: The first experimental step is to confirm the elemental composition. High-resolution mass spectrometry provides an exact mass measurement with sub-parts-per-million (ppm) accuracy, which is the most definitive method for verifying a molecular formula. For this molecule, we anticipate a primary fragmentation pathway involving the loss of the carboxylic acid group, a common fragmentation for such compounds.

Table 2: Predicted High-Resolution Mass Data

| Ion | Predicted Exact Mass |

|---|---|

| [M+H]⁺ | 171.0223 |

| [M-H]⁻ | 169.0077 |

| [M-COOH]⁺ | 125.0270 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[5][6] While definitive assignment requires a full suite of 2D experiments, predicting the ¹H and ¹³C chemical shifts provides a crucial starting point for analysis. The predictions below are generated using established algorithms and provide a baseline for comparison with experimental data.[7][8][9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | ~165.0 | - | - |

| C3 | ~115.0 | - | - |

| C4 | ~145.0 | H4 | ~7.5 (s) |

| C6 | ~45.0 | H6a, H6b | ~4.8 (t) |

| C7 | ~30.0 | H7a, H7b | ~3.5 (t) |

| N1-H | - | N/A | ~13.0 (br s) |

| COOH | - | N/A | ~12.5 (br s) |

Note: Predicted values are estimates. Actual experimental values will be used for definitive assignment.

Chapter 2: The Integrated Elucidation Workflow

The structural hypothesis built from foundational data must be rigorously tested. The following workflow is designed to be sequential and self-validating, where the output of one technique provides the input for the next, culminating in an unambiguous structural assignment.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: This protocol ensures the acquisition of high-quality data for molecular formula confirmation.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or a suitable solvent. Dilute this stock to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative ion mode ([M-H]⁻).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of <5 ppm mass accuracy.

-

Acquisition: Infuse the sample directly or via liquid chromatography. Acquire data in both positive and negative ion modes. Perform a data-dependent MS/MS scan to obtain fragmentation data.

-

Data Analysis:

-

Extract the monoisotopic mass from the full scan spectrum.

-

Use the instrument's software to calculate the elemental composition for the observed mass, constraining the search with expected elements (C, H, N, O, S).

-

Verify that the mass accuracy is <5 ppm and the isotopic pattern matches the theoretical pattern for C₆H₆N₂O₂S.

-

Analyze the MS/MS spectrum to identify key fragments, such as the loss of the carboxylic acid group, and compare them to the predicted pathway (Figure 1).[5][10]

-

Protocol: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: This comprehensive NMR protocol is designed to solve the molecular structure piece by piece, starting with identifying the spin systems and culminating in the assembly of the complete molecular skeleton.[11][12]

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. This will provide information on the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), revealing adjacent protons.[5]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are not observed.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps establish proton-proton connectivity within spin systems.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation). It is a powerful tool for assigning carbons once the protons are identified.[14][15][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular framework. It shows correlations between protons and carbons over two to three bonds, allowing the connection of individual spin systems and the placement of quaternary carbons and heteroatoms.[14][15][16]

-

-

Data Analysis Logic: The interpretation of 2D NMR data follows a systematic process to build the molecule.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Experience: While NMR and MS provide powerful evidence for a structure, SCXRD offers the definitive, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions in the solid state.[17][18]

-

Crystal Growth:

-

Method: Slow evaporation is the most common method for small molecules. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) to near saturation.

-

Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate over several days to weeks. Other techniques like solvent/anti-solvent diffusion or cooling may also be attempted.

-

Selection: Examine the resulting crystals under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and extinguish light uniformly when rotated.[19]

-

-

Data Collection:

-

Mount a suitable crystal (typically <0.3 mm in all dimensions) on a goniometer head.[18]

-

Use a modern diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.

-

Collect a full sphere of diffraction data, typically over several hours.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a reflection file.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the model by assigning atoms to the electron density peaks and adjusting their positions and thermal parameters to best fit the experimental data. The final refined structure provides the definitive connectivity and stereochemistry of the molecule.

-

Protocol: Computational Chemistry Corroboration

Trustworthiness: This step serves as a final, independent verification of the NMR assignments. By calculating the theoretical NMR chemical shifts for the now-confirmed structure, we can compare them to the experimental values. A strong correlation provides a high degree of confidence in the assignments.[1][4][20]

-

Structure Input: Use the coordinates from the solved crystal structure (or a geometry-optimized structure if a crystal structure is unavailable).

-

Calculation Method:

-

Employ Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[3][21]

-

Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR shielding tensors.[22]

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental solvent (e.g., DMSO).

-

-

Data Analysis:

-

Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against TMS calculated at the same level of theory.

-

Plot the calculated ¹³C and ¹H chemical shifts against the experimental values.

-

A high correlation coefficient (R² > 0.99) and a low mean absolute error (MAE) provide strong corroborating evidence for the correctness of the structural assignment.

-

Conclusion

The structure elucidation of a novel entity like 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is not a task for a single technique but a symphony of complementary analyses. This guide outlines a robust, logical, and self-validating workflow that begins with theoretical prediction, proceeds through definitive spectroscopic connectivity mapping, and culminates in absolute structural confirmation via X-ray crystallography, all while being supported by computational verification. By adhering to this integrated strategy, researchers and drug development professionals can achieve the highest level of confidence in their molecular structures, building a solid foundation for all subsequent scientific endeavors.

References

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC, NIH. [Link]

-

Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. Journal of Chemical Theory and Computation. [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC, NIH. [Link]

-

An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate. [Link]

-

4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid | CATO Reference Materials. CATO. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

-

Download NMR Predict. Mestrelab. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

-

Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

-

A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. PubMed. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. ResearchGate. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

Mass spectra of new heterocycles: VIII. Fragmentation of 6-alkoxy- and 6-aryl(hetaryl)-3H-azepines under electron impact. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

-

Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]

-

Basic 2D NMR experiments. University of Debrecen. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Visualizer loader [nmrdb.org]

- 8. Download NMR Predict - Mestrelab [mestrelab.com]

- 9. Visualizer loader [nmrdb.org]

- 10. researchgate.net [researchgate.net]

- 11. emerypharma.com [emerypharma.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 20. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

IUPAC name and synonyms of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

An In-Depth Technical Guide to 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a heterocyclic organic compound with significant potential as a scaffold in medicinal chemistry and drug development. The document delineates its chemical identity, including its IUPAC name—4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid—and various synonyms. Key physicochemical properties, safety information, and critical isomeric distinctions are presented. In the absence of published specific synthesis routes, a plausible retrosynthetic analysis and a detailed, step-by-step hypothetical synthetic protocol are proposed, grounded in established principles of heterocyclic chemistry. Furthermore, the guide explores the potential applications of this molecule as a core building block for generating diverse chemical libraries for biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic scaffolds in their research programs.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and clarity in scientific research. The compound of interest, while sometimes referred to by its semi-systematic pentalene-based name, is more formally recognized by its IUPAC designation, which reflects its fused pyrazole and thiazole ring system.

Standardized Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to ensure unambiguous referencing in databases and publications.[1][2]

| Parameter | Value |

| IUPAC Name | 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid[2] |

| Synonym (from Topic) | 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid |

| Synonym (Systematic) | 4H,6H-pyrazolo[1,5-c]thiazole-3-carboxylic acid |

| CAS Number | 1286755-08-5[2] |

| Molecular Formula | C₆H₆N₂O₂S[2] |

| Molecular Weight | 170.19 g/mol [2] |

| InChI Key | ADPLJMZMWRFKFS-UHFFFAOYSA-N[2] |

| Canonical SMILES | O=C(O)C1=C2CSCN2N=C1[2] |

| MDL Number | MFCD22572557[1][2] |

Structural Representation

The core of the molecule is a bicyclic system formed by the fusion of a pyrazole and a thiazole ring. A carboxylic acid functional group is present at position 3, which serves as a key handle for further chemical modification. The "4,6-dihydro" designation in the IUPAC name indicates the saturation at these positions within the heterocyclic framework.[1][2]

Critical Isomeric Distinction

It is crucial for researchers to distinguish the title compound from its positional isomer, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid (CAS: 1286753-94-3).[3] In this isomer, the carboxylic acid group is located at position 2 of the heterocyclic core. This seemingly minor structural change results in a distinct chemical entity with different physicochemical properties and potentially divergent biological activities. Extreme care must be exercised when sourcing this compound to ensure the correct isomer is procured for the intended application.

Physicochemical and Safety Data

Understanding the fundamental properties and handling requirements of a compound is a prerequisite for its use in a laboratory setting.

Material Properties

The following table summarizes the available data from commercial suppliers.

| Property | Value / Information |

| Purity | Typically ≥95%[2][4] |

| Storage | Store at room temperature.[4] |

| Stability | Stable under recommended storage conditions.[4] |

| Materials to Avoid | Heat, flames, and sparks.[4] |

Safety and Handling

Based on available GHS information, this compound should be handled with appropriate care in a laboratory environment.

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Signal Word: Warning[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Proposed Synthesis and Chemical Reactivity

Retrosynthetic Analysis

The causality behind a retrosynthetic approach is to deconstruct the target molecule into simpler, more readily available starting materials. The key disconnections for the target molecule involve breaking the bonds formed during the final cyclization steps. The carboxylic acid can be traced back to an ester, which is a common protecting group and facilitates purification. The fused bicyclic system can be disconnected into a pyrazole-containing precursor and a source for the thiazole ring.

Sources

- 1. 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (1286755-08-5) for sale [vulcanchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid CAS#: 1286753-94-3 [amp.chemicalbook.com]

- 4. 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (ACB-P51762-250MG) at Hölzel-Diagnostika [hoelzel-biotech.com]

Unveiling the Enigma: A Preliminary Technical Profile of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS No. 1286755-08-5)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the vast landscape of chemical compounds, some molecules are extensively characterized, their properties and biological activities well-documented, while others remain largely unexplored. The subject of this technical profile, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS No. 1286755-08-5), falls into the latter category. Despite its commercial availability for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its synthesis, mechanism of action, and biological significance.

This document, therefore, serves not as an exhaustive guide, but as a consolidated summary of the currently available information, primarily sourced from chemical supplier databases. It is intended to provide a foundational understanding of the compound's identity and basic characteristics, while also highlighting the significant opportunities that exist for novel research into its potential properties and applications. As scientists and researchers, the absence of data is not a roadblock, but an invitation to explore uncharted territory.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for any research endeavor. 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a heterocyclic organic compound characterized by a fused ring system containing both sulfur and nitrogen atoms.[1] The standardized identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.

| Identifier | Value |

| CAS Number | 1286755-08-5 |

| IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1][2]thiazole-3-carboxylic acid[2] |

| Synonyms | 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, 4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid[1][3] |

| Molecular Formula | C₆H₆N₂O₂S[1][2] |

| Molecular Weight | 170.19 g/mol [1] |

| InChI Key | ADPLJMZMWRFKFS-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | O=C(O)C1=C2CSCN2N=C1[1][2] |

| MDL Number | MFCD22572557[1][2] |

Structural Elucidation

The molecular architecture of a compound dictates its intrinsic chemical and physical properties, and by extension, its potential biological activity. The structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid consists of a bicyclic system with the following key features:

-

A fused heterocyclic ring system comprising a pyrazole ring and a thiazole ring.[1]

-

A carboxylic acid (-COOH) functional group attached at the 3-position of the fused ring system.[1]

-

Two nitrogen atoms integrated into the pyrazole portion of the core structure.[1]

-

A sulfur atom within the thiazole ring component.[1]

-

A dihydro structure at positions 4 and 6, as indicated by its IUPAC name.[1]

This unique arrangement of atoms and functional groups suggests potential for diverse chemical interactions and warrants further investigation into its reactivity and binding capabilities.

Figure 1: 2D Chemical Structure of 4,6-dihydropyrazolo[1,5-c][1][2]thiazole-3-carboxylic acid.

Physicochemical Properties: A Preliminary Overview

Detailed experimental data on the physicochemical properties of this compound are scarce in the public domain. The information available is limited to its physical state.

| Property | Value | Source |

| Physical State at Room Temperature | Solid | Multiple sources[1] |

| Appearance | Pale | Multiple sources[1] |

Safety, Handling, and Storage

Specific toxicological data for CAS No. 1286755-08-5 are not available. As with any chemical compound for which toxicological properties have not been thoroughly investigated, it should be handled with care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.

For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials.

Synthesis and Reactivity Profile

While 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is commercially available from several suppliers, indicating that a synthetic route has been established, detailed synthetic protocols are not published in peer-reviewed scientific journals. The structural motifs suggest that its synthesis would likely involve multi-step heterocyclic chemistry.

From a reactivity perspective, the presence of a carboxylic acid group provides a handle for various chemical modifications, such as esterification or amidation, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. The fused heterocyclic core, with its nitrogen and sulfur heteroatoms, presents sites for potential coordination with metal ions and other chemical interactions.

Biological Activity and Potential Applications: An Unwritten Chapter

A comprehensive search of scientific databases reveals no published studies on the biological activity, mechanism of action, or potential therapeutic applications of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. This represents a significant knowledge gap but also a compelling opportunity for discovery.

Given the prevalence of pyrazole and thiazole moieties in medicinally active compounds, one could speculate on potential areas of investigation. These heterocyclic systems are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. However, without experimental data, any discussion of potential applications remains purely speculative.

The path forward for elucidating the potential of this compound is clear:

-

In vitro screening: Initial biological characterization should involve screening against a diverse panel of biological targets, such as enzymes, receptors, and cancer cell lines.

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent studies would be required to determine its mechanism of action.

-

Medicinal chemistry optimization: If a promising lead activity is discovered, the carboxylic acid handle and the heterocyclic core could be chemically modified to improve potency, selectivity, and pharmacokinetic properties.

Conclusion: A Call for Scientific Inquiry

4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS No. 1286755-08-5) stands as a molecule of known structure but unknown potential. This technical profile has collated the fundamental identifying information available. The conspicuous absence of research into its synthesis, properties, and biological function underscores the vast, unexplored territories that still exist within the chemical universe. It is our hope that this document will serve as a starting point and an impetus for the scientific community to embark on the exciting journey of characterizing this enigmatic compound.

References

-

Chemsigma. 4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid. Available from: [Link]

Sources

Spectroscopic Profile of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid: A Predictive and Interpretive Guide

Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle

To the dedicated researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide to the spectroscopic characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid . In the realm of medicinal chemistry, the precise structural elucidation of novel heterocyclic scaffolds is paramount. This guide is structured to provide not just a theoretical prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, but to also instill a deeper understanding of the underlying principles that govern its spectroscopic behavior.

In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from analogous sulfur and nitrogen-containing heterocyclic systems. Our approach is to build a robust, predictive framework that will empower researchers to confidently identify and characterize this and similar molecules. Every piece of predictive data is accompanied by a thorough explanation of the physicochemical rationale, ensuring that this guide is not merely a list of numbers, but a tool for insightful spectroscopic interpretation.

Molecular Structure and Its Spectroscopic Implications

The unique fused ring system of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, with its blend of aromaticity, heteroatomic influences, and the carboxylic acid functionality, presents a fascinating spectroscopic puzzle. The electron distribution within the pentalene-like core, influenced by the electronegative nitrogen and sulfur atoms, will be a key determinant of the chemical shifts observed in NMR spectroscopy. The carboxylic acid group, a powerful hydrogen bond donor and acceptor, will dominate the IR spectrum with characteristic broad absorptions. Finally, the inherent stability of the fused ring system and the potential for specific fragmentation pathways will shape its mass spectrum.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, we can predict the chemical shifts and coupling patterns by dissecting the electronic environment of each proton and carbon atom.

Experimental Considerations for NMR Acquisition

To obtain high-quality NMR spectra of this compound, dissolution in a deuterated polar solvent such as DMSO-d₆ or Methanol-d₄ would be essential to solubilize the carboxylic acid. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced signals expected in the aromatic region of the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region corresponding to the protons on the heterocyclic core, and a downfield signal for the carboxylic acid proton.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with any residual water in the solvent.[1] |

| Heterocyclic Protons | 7.0 - 8.5 | Doublets, Triplets | The exact chemical shifts and coupling constants will depend on the specific electronic effects of the nitrogen and sulfur atoms within the fused ring system. Protons on electron-deficient rings, typical of many nitrogen heterocycles, will be shifted downfield. The coupling patterns (doublets, triplets) will arise from spin-spin coupling with neighboring protons. |

| 4H Proton | 4.5 - 5.5 | Singlet or Broad Singlet | The proton at the 4-position is on a saturated carbon atom flanked by two nitrogen atoms. Its chemical shift will be influenced by the neighboring heteroatoms and the overall ring electronics. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms.[1] |

| Heterocyclic Carbons | 110 - 150 | Carbons within the heterocyclic rings will resonate in the aromatic region. Carbons directly attached to nitrogen or sulfur will experience varied shielding effects. |

| 4H Carbon | 50 - 65 | This sp³-hybridized carbon, bonded to two nitrogen atoms, will appear at a higher field compared to the sp² carbons of the aromatic system. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for a solid sample, which is non-destructive and requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet.

Key Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity and Shape | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretching vibration of a carboxylic acid is characteristically very broad due to strong intermolecular hydrogen bonding, often appearing as a wide trough that can obscure C-H stretching signals.[2][3][4][5] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch of a carboxylic acid is a strong and sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.[3][4][5] |

| C=N and C=C Stretches | 1500 - 1650 | Medium to Strong | These absorptions arise from the stretching vibrations of the double bonds within the heterocyclic ring system. |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium | This band corresponds to the stretching of the carbon-oxygen single bond of the carboxylic acid. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Methodology for Mass Spectrometry

Electrospray ionization (ESI) would be a suitable ionization technique for this polar, acidic molecule, likely performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Rationale |

| [M-H]⁻ | 181.0075 | The deprotonated molecule would be the base peak in negative ion mode ESI-MS. The molecular formula is C₆H₄N₂O₂S. |

| [M-H-CO₂]⁻ | 137.0177 | A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da) from the deprotonated molecular ion. |

Logical Fragmentation Workflow

The fragmentation of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in the mass spectrometer would likely proceed through initial loss of the carboxyl group, followed by potential ring fragmentation.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion and Future Perspectives

This guide provides a detailed, predictive framework for the spectroscopic analysis of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. While based on established principles and data from analogous structures, the acquisition of experimental data is the crucial next step for the definitive characterization of this novel heterocyclic compound. The predicted data and interpretations presented herein offer a robust starting point for researchers, enabling them to anticipate the spectroscopic features and to design appropriate analytical strategies. As the exploration of novel heterocyclic scaffolds continues to be a cornerstone of modern drug discovery, a thorough and predictive understanding of their spectroscopic properties is an indispensable asset.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Ali, L., & Adnan, S. (2022). Synthesis and Characterization of New Diazo Derivatives, and Study of their Biological Activity. International Journal of Drug Delivery Technology, 12(1), 231-236.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the anticipated physical characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous heterocyclic systems and fundamental chemical principles to predict its properties.[1][2] Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these characteristics, establishing a framework for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and similar complex heterocyclic structures.

Introduction: The Scientific Context

Heterocyclic compounds form the bedrock of a significant portion of natural products and synthetic pharmaceuticals.[1] The 1,6a-diaza-pentalene core, a non-classical aromatic system, presents a unique electronic and structural scaffold. The incorporation of a sulfur atom to form a thia-diaza-pentalene system, further functionalized with a carboxylic acid, results in a molecule of considerable interest. The carboxylic acid moiety can modulate solubility, polarity, and lipophilicity, potentially enhancing its biological activity.[2]

A thorough understanding of the physical characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is paramount for its potential application. Properties such as solubility, melting point, acidity (pKa), and lipophilicity (logP) are critical determinants of a compound's behavior in biological systems and its suitability for formulation. This guide provides a predictive analysis of these properties and details the rigorous experimental methodologies required for their validation.

Molecular Structure

The foundational step in characterizing any compound is a definitive understanding of its molecular structure. The hypothesized structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is presented below.

Caption: Predicted structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.

Physicochemical Properties: Predictions and Protocols

This section delves into the core physicochemical properties that govern the compound's behavior. For each property, a predicted value or range is discussed based on its structural features, followed by a detailed experimental protocol for its determination.

Melting Point

Prediction: The melting point is expected to be relatively high, likely exceeding 200°C. This is due to the planar, heteroaromatic structure which allows for efficient crystal packing, and the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds.

Experimental Protocol: Capillary Melting Point Determination [3][4][5][6]

This is a standard and reliable method for determining the melting point of a crystalline solid.[3]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.[4]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[4]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A sharp melting point range (0.5-1.0°C) is indicative of high purity.

Solubility

Prediction: The solubility is expected to be low in non-polar organic solvents like hexane and toluene. Due to the polar nature of the heterocyclic core and the carboxylic acid group, some solubility is anticipated in polar aprotic solvents such as DMSO and DMF. The compound will likely be soluble in aqueous base (e.g., 5% NaOH, 5% NaHCO3) due to the formation of the carboxylate salt.[7][8][9]

Experimental Protocol: Qualitative and Quantitative Solubility Testing [8][10][11]

A systematic approach to determining solubility in various solvents is crucial.[8]

-

Qualitative Assessment:

-

Place approximately 10 mg of the compound into separate test tubes.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane, 5% HCl, 5% NaOH) to each tube.

-

Vigorously shake each tube and observe for dissolution.[7]

-

-

Quantitative Determination (Shake-Flask Method):

-

Prepare a saturated solution of the compound in the chosen solvent at a specific temperature (e.g., 25°C).

-

Agitate the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Acidity (pKa)

Prediction: The pKa of the carboxylic acid is expected to be in the range of 3-5. The electron-withdrawing nature of the thia-diaza-pentalene ring system is likely to stabilize the conjugate base (carboxylate), making the compound more acidic than a simple aliphatic carboxylic acid.

Experimental Protocol: Potentiometric Titration [12]

This is a highly accurate method for determining the pKa of an acid.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12][13]

Lipophilicity (LogP)

Prediction: The LogP value is predicted to be in the range of 1-3. The heterocyclic core contributes to lipophilicity, while the carboxylic acid group increases hydrophilicity. The overall value will depend on the balance of these factors.

Experimental Protocol: Shake-Flask Method [14][15][16][17][18]

This is the "gold standard" for LogP determination.[15][17]

-

Phase Preparation: Use n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) as the two phases.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Mix the two phases in a separatory funnel and shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.[16]

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Summary of Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Melting Point | > 200°C | Planar structure, intermolecular hydrogen bonding |

| Solubility | Low in non-polar solvents, soluble in aqueous base | Polar core and carboxylic acid functionality |

| pKa | 3 - 5 | Electron-withdrawing heterocyclic system |

| LogP | 1 - 3 | Balance between lipophilic core and hydrophilic acid |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and understanding the electronic properties of a novel compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][20][21][22][23][24]

¹H NMR:

-

Aromatic Protons: Expect signals in the downfield region (δ 7.0-9.0 ppm) due to the heteroaromatic ring system.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 10-13 ppm).

-

4H Proton: A signal in the aliphatic region, likely shifted downfield due to the adjacent heteroatoms.

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 160-180 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. Differentiating between carbons directly attached to nitrogen and those adjacent to sulfur can be challenging and may require advanced 2D NMR techniques or computational predictions.[19][20] Solid-state NMR experiments, such as ¹³C{¹⁴N} RESPDOR, can be particularly useful for distinguishing heterocyclic isomers by identifying carbons directly bonded to nitrogen.[21][19][22]

Mass Spectrometry (MS)[25][26][27][28][29]

Expected Fragmentation:

-

Molecular Ion Peak (M+): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.

-

Decarboxylation: A prominent fragment resulting from the loss of CO₂ (44 Da) from the molecular ion is anticipated.

-

Ring Fragmentation: Subsequent fragmentation of the thia-diaza-pentalene ring system is expected, though the specific pathways can be complex and are best analyzed with high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments.[23][24]

Infrared (IR) Spectroscopy[30][31][32][33][34]

Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[25][26][27][28] This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[25]

-

C=O Stretch (Carbonyl): A sharp, intense absorption band between 1690 and 1760 cm⁻¹.[25][26] Its exact position will be influenced by conjugation with the heterocyclic ring.

-

C-O Stretch and O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[25]

UV-Visible (UV-Vis) Spectroscopy[35][36][37][38][39]

Expected Absorptions: The extended conjugated π-system of the thia-diaza-pentalene core is expected to result in strong UV absorption.[29] The wavelength of maximum absorbance (λmax) is likely to be in the range of 250-400 nm. The exact λmax and molar absorptivity (ε) can provide insights into the electronic structure of the molecule. This technique is also highly useful for quantitative analysis, as the amount of light absorbed is proportional to the concentration of the substance.[30]

Solid-State Characterization: X-Ray Crystallography[40][41][42][43][44]

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive method.[31][32]

Experimental Workflow: Single-Crystal X-Ray Diffraction [33][31][34]

-

Crystallization: This is often the most challenging step.[31] It involves growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) from a supersaturated solution.[31][35] Techniques include slow evaporation, vapor diffusion, and cooling.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of reflections is collected.[32]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure, including bond lengths, bond angles, and intermolecular interactions.[31]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key physical characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. By leveraging established principles of physical organic chemistry and drawing parallels with related heterocyclic systems, we have established a robust framework for its characterization. The detailed experimental protocols outlined herein offer a clear and validated pathway for researchers to empirically determine these properties. The successful characterization of this molecule will not only confirm its structure and properties but also pave the way for its potential development in various scientific and therapeutic fields.

References

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

- Mohammad, S. Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. Central Asian Journal of Theoretical and Applied Science.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH.

- LogP/D. Cambridge MedChem Consulting.

- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Melting point determin

- How to determine the solubility of a substance in an organic solvent ?.

- Melting point determin

- LogP / LogD shake-flask method. Protocols.io.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- LogP—Making Sense of the Value. ACD/Labs.

- Experiment 1 - Melting Points.

- Solubility test for Organic Compounds.

- Melting Point Determin

- IR: carboxylic acids.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- Measuring the Melting Point. Westlab Canada.

- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chirality Sensing of N-Heterocycles via 19F NMR.

- Mass spectral fragmentation pattern of heterocycles part I. 1,4-Benzoxthians†. Semantic Scholar.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Development of Methods for the Determin

- X-ray crystallography. Wikipedia.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts.

- X-ray Crystallography.

- Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles.

- UV-Vis Spectroscopy and Conjug

- IR Spectrum: Carboxylic Acids. Química Organica.org.

- X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applic

- Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Deriv

- Mass Spectrometry of Heterocyclic Compounds. DTIC.

- Synthesis and Identification of some heterocyclic derivatives

- (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)....

- Conjugated Systems and UV Spectroscopy | Organic Chemistry Class Notes. Fiveable.

- Special Issue : Synthesis and Characteriz

- 14.

- X-Ray Crystallography for Molecular Structure Determin

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.

- Molecular Cocrystals of Carboxylic Acids. IX. Carboxylic Acid Interactions With Organic Heterocyclic Bases. The Crystal Structures of the Adducts of (2,4-Dichlorophenoxy)acetic Acid With 3-Hydroxypyridine, 2,4,6-Trinitrobenzoic Acid With 2-Aminopyrimidine, and 4-Nitrobenzoic Acid With 3-Amino-1,2,4-. Australian Journal of Chemistry - CSIRO Publishing.

- The pKa in Organic Chemistry.

- Bordwell pKa Table.

- Using a pKa table (video). Khan Academy.

Sources

- 1. cajotas.casjournal.org [cajotas.casjournal.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. studylib.net [studylib.net]

- 6. westlab.com [westlab.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. acdlabs.com [acdlabs.com]

- 19. DSpace [dr.lib.iastate.edu]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 21. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. article.sapub.org [article.sapub.org]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 28. echemi.com [echemi.com]

- 29. fiveable.me [fiveable.me]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 32. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 33. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 34. sciencevivid.com [sciencevivid.com]

- 35. azolifesciences.com [azolifesciences.com]

An In-Depth Technical Guide to the Solubility of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, solubility stands out as a cornerstone of the drug development process. It dictates how a compound can be handled, formulated, and ultimately, how it behaves in vivo. Poor solubility can impede reliable in vitro testing, complicate formulation development, and lead to low or erratic oral bioavailability, jeopardizing the clinical success of a promising therapeutic agent.[1]

This guide focuses on 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid , a heterocyclic compound featuring a fused pyrazole and thiazole ring system, functionalized with a carboxylic acid. This unique combination of a relatively nonpolar bicyclic core and a highly polar, ionizable group presents a distinct solubility profile. The pyrazolo-thiazole scaffold is of significant interest in medicinal chemistry, appearing in compounds with diverse biological activities, including antimicrobial and anticancer properties.[2][3]

Given the absence of extensive published solubility data for this specific molecule, this document serves a dual purpose. First, it provides a theoretical framework to predict its solubility behavior in a range of common organic solvents based on fundamental physicochemical principles. Second, and more importantly, it offers a detailed, practical guide with validated experimental protocols for researchers to accurately determine the thermodynamic solubility of this compound, ensuring data integrity and reproducibility for critical drug development decisions.

Theoretical Solubility Profile: A Structure-Based Prediction

The solubility of a molecule is governed by the interplay between its interactions with itself (in the crystal lattice) and its interactions with the solvent.[4] For 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, we can predict its behavior by dissecting its structural components.

Structure-Solubility Relationship Analysis:

-

The Bicyclic Core: The fused 4,6-dihydropyrazolo[1,5-c]thiazole system is a moderately polar, rigid structure. The presence of nitrogen and sulfur heteroatoms introduces some polarity and potential for dipole-dipole interactions.

-

The Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It is a strong hydrogen bond donor and acceptor, which will heavily influence its interaction with protic and polar aprotic solvents. At physiological pH, this group would be ionized, but in most organic solvents, it will be in its neutral, less soluble form.

-

Crystal Lattice Energy: The ability of the molecules to pack into a stable crystal lattice, driven by hydrogen bonding between carboxylic acid groups and stacking of the bicyclic rings, will be a major barrier to dissolution. A solvent must provide sufficient energy to overcome these intermolecular forces.

Predicted Solubility in Common Organic Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group, leading to moderate to good solubility .

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and are highly polar. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are anticipated to be very good solvents , capable of disrupting the intermolecular hydrogen bonds in the solid state. Acetonitrile, being less polar, will likely be a moderately effective solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. Consequently, the solubility of this polar carboxylic acid is expected to be very low in these solvents.

-